molecular formula C5H6ClN3O2 B2938320 3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid CAS No. 1554660-78-4

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2938320
CAS No.: 1554660-78-4
M. Wt: 175.57
InChI Key: GCVFRRHZRBEEJT-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C5H6ClN3O2 and a molecular weight of 175.57 g/mol . It is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 5-chloro-1H-1,2,4-triazole with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chloro-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(5-chloro-1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-5-7-3-8-9(5)2-1-4(10)11/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVFRRHZRBEEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)Cl)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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